molecular formula C18H15ClN6O3 B257442 1-(5-chloro-2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

1-(5-chloro-2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No. B257442
M. Wt: 398.8 g/mol
InChI Key: VTNVEKBCASAABL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-chloro-2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine, also known as CMOT, is a compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-(5-chloro-2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. 1-(5-chloro-2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine also inhibits the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
1-(5-chloro-2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the inhibition of bacterial growth. 1-(5-chloro-2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(5-chloro-2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one limitation is that the mechanism of action of 1-(5-chloro-2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is not fully understood, which may make it difficult to design experiments to test its therapeutic properties.

Future Directions

There are several future directions for research on 1-(5-chloro-2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine. One direction is to further investigate its potential therapeutic properties, including its anti-inflammatory, anti-cancer, and anti-bacterial effects. Another direction is to study the mechanism of action of 1-(5-chloro-2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine in more detail, which may help to identify additional therapeutic targets. Finally, future research could explore the potential of 1-(5-chloro-2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine as a lead compound for the development of new drugs.

Synthesis Methods

1-(5-chloro-2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can be synthesized using a one-pot, three-component reaction between 5-chloro-2-methoxyaniline, 4-methoxyphenyl isocyanate, and 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine. The reaction is carried out in the presence of a catalyst and solvent, and the resulting product is purified using column chromatography.

Scientific Research Applications

1-(5-chloro-2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine has been studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-bacterial effects. In vitro studies have shown that 1-(5-chloro-2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can inhibit the growth of cancer cells and bacteria, and reduce inflammation in cells. In vivo studies have shown that 1-(5-chloro-2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can reduce tumor growth in mice and improve survival rates in bacterial infection models.

properties

Product Name

1-(5-chloro-2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Molecular Formula

C18H15ClN6O3

Molecular Weight

398.8 g/mol

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine

InChI

InChI=1S/C18H15ClN6O3/c1-26-12-6-3-10(4-7-12)17-21-18(28-23-17)15-16(20)25(24-22-15)13-9-11(19)5-8-14(13)27-2/h3-9H,20H2,1-2H3

InChI Key

VTNVEKBCASAABL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)Cl)OC)N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)Cl)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.